3-chloro-4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
3-chloro-4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxy group, and an oxazole ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methoxy groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Coupling with benzamide: The final step involves coupling the oxazole derivative with benzamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding dechlorinated compound.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3-chloro-4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxy-N-(3-(trifluoromethyl)phenyl)benzamide
- 3-chloro-4-methoxy-N-(3-methoxyphenyl)benzamide
- 3-chloro-4-methoxy-N-(4-methoxyphenyl)benzamide
Uniqueness
3-chloro-4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H13ClN2O3 |
---|---|
Molecular Weight |
328.7 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C17H13ClN2O3/c1-22-15-8-7-12(9-13(15)18)17(21)19-16-10-14(20-23-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,21) |
InChI Key |
QOMRPMTVOKHKGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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